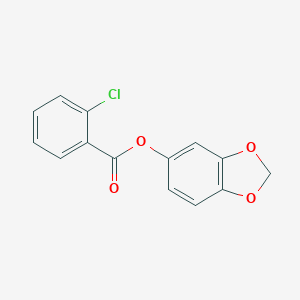

1,3-Benzodioxol-5-yl 2-chlorobenzoate

Description

1,3-Benzodioxol-5-yl 2-chlorobenzoate is an ester derivative featuring a 1,3-benzodioxole moiety linked via an oxygen atom to a 2-chlorobenzoate group. Notably, derivatives of 1,3-benzodioxole are frequently studied for their role in kinase inhibition, as demonstrated by compounds like 9j (1,3-benzodioxol-5-yl-substituted), which exhibits selective inhibitory activity against the protein kinase SsCK1 (IC50 = 1.4 μM) . The 2-chlorobenzoate group may further enhance pharmacological properties by influencing electronic distribution and steric interactions.

Propriétés

Formule moléculaire |

C14H9ClO4 |

|---|---|

Poids moléculaire |

276.67 g/mol |

Nom IUPAC |

1,3-benzodioxol-5-yl 2-chlorobenzoate |

InChI |

InChI=1S/C14H9ClO4/c15-11-4-2-1-3-10(11)14(16)19-9-5-6-12-13(7-9)18-8-17-12/h1-7H,8H2 |

Clé InChI |

RNCUQUYXSSOJKV-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3Cl |

SMILES canonique |

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Inhibitory Activity of Analogues Against SsCK1 and HsCDK5-p25

| Compound | Substituent Position/Group | SsCK1 IC50 (μM) | HsCDK5-p25 IC50 (μM) | Selectivity |

|---|---|---|---|---|

| 9j | Arylmethylamino: 1,3-Benzodioxol-5-yl | 1.4 | N/A | High |

| 9n | Arylmethylamino: Dihydro-benzodioxinyl | 2.0 | N/A | Moderate |

| 9h | 5-Arylidene: 1,3-Benzodioxol-5-yl | 6.6 | 1.1 | Low |

| 9i | 5-Arylidene: Dihydro-benzodioxinyl | 5.4 | 1.3 | Low |

The data highlights that 1,3-benzodioxol-5-yl substitution on the arylmethylamino moiety (9j) confers superior selectivity and potency compared to its placement on the arylidene group (9h). The bulkier dihydro-benzodioxinyl group (9n) reduces activity slightly, suggesting steric hindrance may play a role .

Electronic Properties and Reactivity

The 1,3-benzodioxol group contributes to electronic characteristics critical for binding interactions. DFT studies on 1-(1,3-Benzodioxol-5-yl) thiourea reveal a HOMO-LUMO energy gap of 4.23 eV, indicating moderate charge transfer efficiency. While direct data for 1,3-Benzodioxol-5-yl 2-chlorobenzoate is lacking, the electron-withdrawing chlorine atom in 2-chlorobenzoate likely polarizes the ester linkage, enhancing electrophilicity and interaction with biological targets.

Pharmacological Potential vs. Quinazoline Derivatives

Quinazoline derivatives bearing 1,3-benzodioxol-5-yl groups (e.g., 2-(1,3-Benzodioxol-5-yl)-3-phenylquinazolin-4(3H)-one ) exhibit broad bioactivity, including antibacterial and antifungal effects . In contrast, 1,3-Benzodioxol-5-yl 2-chlorobenzoate’s activity is more specialized, targeting kinases. This distinction underscores the importance of the ester linkage and chlorobenzoate group in modulating target specificity.

Structural Analogues in Ester Chemistry

Other benzoate esters with chlorinated phenyl groups (e.g., 3-[(2-chlorobenzoyl)oxy]phenyl 2-chlorobenzoate , CAS 500191-99-1) share structural similarities but lack the 1,3-benzodioxole moiety. These compounds may exhibit differing solubility and metabolic stability profiles due to reduced aromatic oxygen content .

Table 2: Structural Analogues of 2-Chlorobenzoate Esters

| Compound (CAS) | Key Structural Features | Potential Applications |

|---|---|---|

| 500191-99-1 | Bis-chlorobenzoate ester | Unknown (data limited) |

| 491596-77-1 | Methoxypropan-2-yl 2-chlorobenzoate | Industrial synthesis |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.